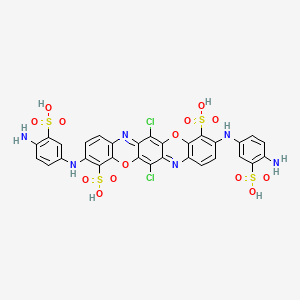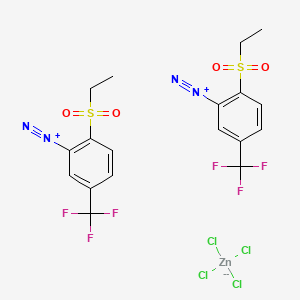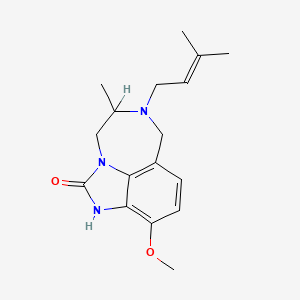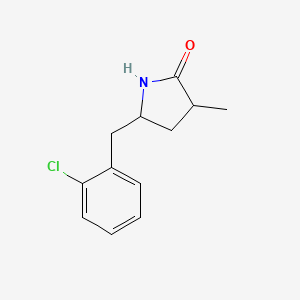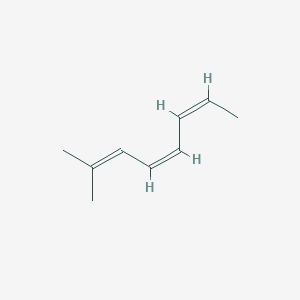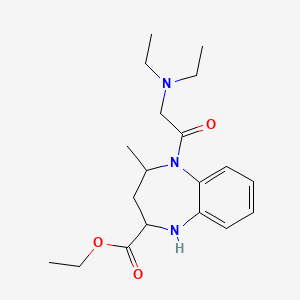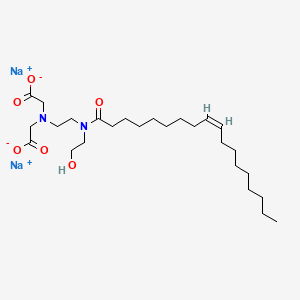
Disodium (Z)-N-(carboxylatomethyl)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium (Z)-N-(carboxylatomethyl)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate is a complex organic compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the solubility of other compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium (Z)-N-(carboxylatomethyl)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate typically involves the reaction of glycine with a fatty acid derivative, such as oleic acid, in the presence of a base like sodium hydroxide. The reaction proceeds through the formation of an intermediate amide, which is then further reacted with ethylene oxide to introduce the hydroxyethyl group. The final step involves the neutralization of the carboxyl group with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction conditions. The final product is typically purified through crystallization or distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium (Z)-N-(carboxylatomethyl)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the fatty acid chain can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
Disodium (Z)-N-(carboxylatomethyl)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate is widely used in scientific research due to its surfactant properties. It is employed in:
Chemistry: As a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: In cell culture media to improve cell growth and viability.
Medicine: As an emulsifying agent in pharmaceutical formulations.
Industry: In the production of detergents, cosmetics, and personal care products.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better mixing and solubilization of other compounds. The hydroxyethyl and carboxyl groups interact with water molecules, while the fatty acid chain interacts with hydrophobic substances, facilitating the formation of micelles and emulsions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium (Z)-4-[2-[(2-hydroxyethyl)(1-oxooctadec-9-enyl)amino]ethyl] 2-sulphonatosuccinate
- Disodium (Z)-4-[2-[(2-hydroxyethyl)(1-oxooctadec-9-enyl)amino]ethyl] 2-sulphonatosuccinate
Uniqueness
Disodium (Z)-N-(carboxylatomethyl)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate is unique due to its specific combination of functional groups, which provide both hydrophilic and hydrophobic properties. This makes it particularly effective as a surfactant in a wide range of applications.
Propriétés
Numéro CAS |
67107-75-9 |
|---|---|
Formule moléculaire |
C26H46N2Na2O6 |
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
disodium;2-[carboxylatomethyl-[2-[2-hydroxyethyl-[(Z)-octadec-9-enoyl]amino]ethyl]amino]acetate |
InChI |
InChI=1S/C26H48N2O6.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(30)28(20-21-29)19-18-27(22-25(31)32)23-26(33)34;;/h9-10,29H,2-8,11-23H2,1H3,(H,31,32)(H,33,34);;/q;2*+1/p-2/b10-9-;; |
Clé InChI |
FHRIKCGRMGOMMT-XXAVUKJNSA-L |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)N(CCN(CC(=O)[O-])CC(=O)[O-])CCO.[Na+].[Na+] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)N(CCN(CC(=O)[O-])CC(=O)[O-])CCO.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


